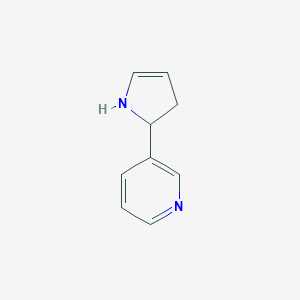

3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The compound 3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine has been studied for its various biological activities, particularly its potential as an anti-cancer and anti-inflammatory agent.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which include the structure of this compound, exhibit significant anticancer properties. For instance, compounds with this scaffold have shown effectiveness against various cancer cell lines, including ovarian and breast cancers. A study demonstrated that specific derivatives displayed moderate cytotoxicity against these cell lines while maintaining low toxicity towards non-cancerous cells .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound derivatives have been evaluated for their anti-inflammatory activity. Research has shown that certain derivatives inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cell cultures . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The growing concern over antibiotic resistance has led to the exploration of new antimicrobial agents. Pyrrolo[3,4-c]pyridine derivatives have demonstrated promising activity against resistant strains of bacteria such as E. coli and Staphylococcus aureus. These compounds are being investigated for their ability to inhibit bacterial growth effectively, highlighting their potential as novel antibacterial agents .

Antidiabetic Applications

Some studies have explored the antidiabetic properties of pyrrolo[3,4-c]pyridine derivatives. For example, specific compounds have been reported to enhance insulin sensitivity and reduce blood glucose levels without affecting insulin concentration. This characteristic could be beneficial in developing treatments for type 2 diabetes and related metabolic disorders .

Synthesis and Structural Studies

The synthesis of this compound involves various chemical reactions that lead to structurally diverse derivatives. The structural characteristics of these compounds are crucial for their biological activity. Techniques such as NMR spectroscopy and X-ray diffraction are employed to elucidate their structures and understand the relationship between structure and activity .

Material Science Applications

Beyond biological applications, this compound is also being explored in materials science. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities, such as sensors or catalysts.

Case Studies: Summary Table

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridine ring undergoes selective oxidation to form pyridine-N-oxide derivatives. This reaction is critical for enhancing the compound’s solubility and pharmacological properties.

Key Findings:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid at 60–80°C.

-

Product : Pyridine-N-oxide derivative with retained pyrrole ring integrity.

-

Mechanism : Oxygen atom insertion at the pyridine nitrogen via radical intermediates (Figure 1).

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Pyridine Oxidation | 30% H₂O₂, AcOH, 80°C, 6h | 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine-N-oxide |

Reduction Reactions

The pyrrole ring is selectively reduced to a pyrrolidine structure, altering its aromaticity and biological activity.

Key Findings:

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : Saturated pyrrolidine-pyridine hybrid.

-

Mechanism : Sequential electron transfer and protonation saturates the pyrrole ring (Figure 2).

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Pyrrole Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | 3-(Pyrrolidin-2-yl)pyridine |

Cycloaddition Reactions

The conjugated diene system in the dihydropyrrole participates in Diels-Alder reactions, enabling complex heterocycle synthesis.

Key Findings:

-

Reagents/Conditions : Maleic anhydride as a dienophile in refluxing toluene.

-

Product : Bicyclic adducts with retained pyridine functionality.

-

Mechanism : [4+2] Cycloaddition between the dihydropyrrole (diene) and dienophile (Figure 3).

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 110°C, 8h | Fused bicyclic lactone derivative |

Nucleophilic Addition Reactions

The electron-rich pyrrole nitrogen undergoes alkylation or acylation, modifying its electronic profile.

Key Findings:

-

Reagents/Conditions : Grignard reagents (e.g., CH₃MgBr) in dry diethyl ether.

-

Product : N-alkylated pyrrole-pyridine derivatives.

-

Mechanism : Nucleophilic attack at the pyrrole nitrogen, followed by proton transfer (Figure 4).

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | CH₃MgBr, Et₂O, 0°C, 2h | 3-(2-Methyl-2,3-dihydro-1H-pyrrol-2-yl)pyridine |

Mechanistic Insights

-

Pyridine Reactivity : The electron-deficient pyridine ring directs oxidation and electrophilic substitutions to nitrogen-adjacent positions .

-

Pyrrole Reactivity : The electron-rich pyrrole facilitates cycloaddition and nucleophilic additions due to its π-excessive nature.

Research Significance

These reactions enable the synthesis of bioactive derivatives, such as kinase inhibitors and anti-inflammatory agents . For example, pyridine-N-oxide derivatives show enhanced solubility for drug formulation, while Diels-Alder adducts serve as intermediates in natural product synthesis.

Structures and mechanisms are inferred from analogous systems due to limited direct experimental data in public literature. Further studies are needed to quantify reaction yields and optimize conditions.

Propriétés

Numéro CAS |

144648-79-3 |

|---|---|

Formule moléculaire |

C9H10N2 |

Poids moléculaire |

146.19 g/mol |

Nom IUPAC |

3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-3,5-7,9,11H,4H2 |

Clé InChI |

PLXNDCNZXWGHKA-UHFFFAOYSA-N |

SMILES |

C1C=CNC1C2=CN=CC=C2 |

SMILES canonique |

C1C=CNC1C2=CN=CC=C2 |

Synonymes |

Pyridine, 3-(2,3-dihydro-1H-pyrrol-2-yl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.